molecular formula C7H7BrClF3N2 B13045427 (R)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl

(R)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl

Cat. No.: B13045427
M. Wt: 291.49 g/mol
InChI Key: GTJUPMUSVXAWDV-FYZOBXCZSA-N
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Description

®-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromopyridine moiety and a trifluoroethylamine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:

    Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position of the pyridine ring.

    Trifluoroethylation: The brominated pyridine is then subjected to trifluoroethylation, where a trifluoroethylamine group is introduced at the 1-position.

    Resolution: The resulting racemic mixture is resolved to obtain the desired ®-enantiomer.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Typical conditions involve heating in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium phosphate (K3PO4) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

®-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trifluoroethylamine group can enhance the compound’s binding affinity and selectivity for certain targets, while the bromopyridine moiety can facilitate interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine
  • ®-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrobromide
  • ®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride

Uniqueness

®-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the presence of both the bromopyridine and trifluoroethylamine groups, which confer distinct chemical and biological properties. The trifluoroethylamine group enhances its lipophilicity and metabolic stability, while the bromopyridine moiety allows for versatile chemical modifications.

Properties

Molecular Formula

C7H7BrClF3N2

Molecular Weight

291.49 g/mol

IUPAC Name

(1R)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C7H6BrF3N2.ClH/c8-5-1-4(2-13-3-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1

InChI Key

GTJUPMUSVXAWDV-FYZOBXCZSA-N

Isomeric SMILES

C1=C(C=NC=C1Br)[C@H](C(F)(F)F)N.Cl

Canonical SMILES

C1=C(C=NC=C1Br)C(C(F)(F)F)N.Cl

Origin of Product

United States

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